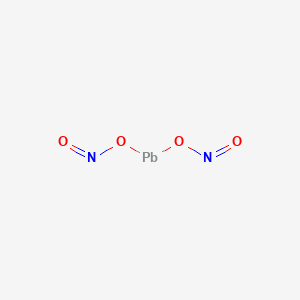

Lead nitrite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13826-65-8 |

|---|---|

Molecular Formula |

N2O4Pb |

Molecular Weight |

299 g/mol |

IUPAC Name |

lead(2+);dinitrite |

InChI |

InChI=1S/2HNO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |

InChI Key |

VVOUQFXJSCDIAO-UHFFFAOYSA-L |

SMILES |

N(=O)[O-].N(=O)[O-].[Pb+2] |

Isomeric SMILES |

N(=O)O[Pb]ON=O |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Pb+2] |

Other CAS No. |

13826-65-8 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isolation of Pure Lead(II) Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isolation of pure lead(II) nitrite. Due to the limited availability of extensive research on this specific compound, this document focuses on the scientifically documented methods for its preparation and characterization, with a particular emphasis on lead(II) nitrite monohydrate. The information is intended to provide a foundational understanding for researchers and professionals in chemistry and drug development.

Introduction to Lead(II) Nitrite

Lead(II) nitrite, with the chemical formula Pb(NO₂)₂, is an inorganic compound of lead in the +2 oxidation state. While the closely related lead(II) nitrate is a common and stable compound, pure lead(II) nitrite is less frequently encountered in the literature, suggesting potential challenges in its synthesis and stability. However, research has confirmed the existence and isolation of its hydrated form, lead(II) nitrite monohydrate (Pb(NO₂)₂·H₂O), as a stable crystalline solid. This guide will focus on the synthesis and properties of this monohydrate.

Synthesis of Lead(II) Nitrite Monohydrate

The primary documented method for the synthesis of lead(II) nitrite monohydrate involves a metathesis reaction in an aqueous solution. This method relies on the precipitation of an insoluble silver salt to drive the reaction to completion, leaving the desired lead(II) nitrite in the solution, from which it can be crystallized.

2.1. Chemical Reaction

The synthesis is achieved by reacting lead(II) chloride (PbCl₂) with silver nitrite (AgNO₂). The lead(II) chloride provides the lead(II) cations, while silver nitrite serves as the source of nitrite anions. The reaction proceeds as follows:

In this double displacement reaction, the highly insoluble silver chloride (AgCl) precipitates out of the solution, leaving aqueous lead(II) nitrite.

2.2. Experimental Protocol

The following protocol is based on the method described for the preparation of lead(II) nitrite monohydrate crystals[1].

-

Preparation of Reactants: Prepare separate aqueous solutions of lead(II) chloride and silver nitrite. The lead(II) chloride solution may require gentle heating to fully dissolve, as its solubility in water is limited at room temperature.

-

Reaction: Mix the aqueous solutions of lead(II) chloride and silver nitrite. A dense white precipitate of silver chloride will form immediately.

-

Filtration: Separate the silver chloride precipitate from the solution by filtration. The resulting filtrate is an aqueous solution of lead(II) nitrite.

-

Crystallization: Allow the filtrate to stand, facilitating the slow evaporation of water. This will lead to the formation of yellow, plate-like crystals of lead(II) nitrite monohydrate.

-

Isolation: Carefully decant the remaining solution or filter the crystals from the mother liquor.

-

Drying: The isolated crystals should be dried. It is noted that the compound is not hygroscopic[1]. Gentle drying in a desiccator would be appropriate.

Properties and Characterization of Lead(II) Nitrite Monohydrate

The characterization of lead(II) nitrite monohydrate has been primarily achieved through single-crystal X-ray diffraction.

3.1. Physical and Chemical Properties

The known physical and chemical properties of lead(II) nitrite monohydrate are summarized in the table below.

| Property | Value |

| Chemical Formula | Pb(NO₂)₂·H₂O |

| Molar Mass | 317.2 g/mol |

| Appearance | Yellow, plate-like crystals |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.194 Å, b = 11.806 Å, c = 12.210 Å, β = 130.64° |

| Density (calculated) | 4.19 g/cm³ |

| Stability | Crystals are reported to undergo rapid decay upon X-ray irradiation[1]. |

3.2. Structural Information

The crystal structure of lead(II) nitrite monohydrate reveals a complex coordination environment for the lead(II) ions. There are two independent Pb²⁺ ions in the unit cell. One lead ion is coordinated by seven nitrite oxygen atoms, two nitrite nitrogen atoms, and one water oxygen atom. The other lead ion is surrounded by seven nitrite oxygen atoms, one nitrite nitrogen atom, and also one water oxygen atom[1]. The yellow color of the crystals is attributed to the short contact distance between the lead(II) ions and the nitrite oxygen atoms[1].

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and isolation of lead(II) nitrite monohydrate.

Stability and Handling

Lead(II) nitrite monohydrate has been shown to be sensitive to X-ray radiation, which suggests a degree of instability under certain energetic conditions[1]. As with all lead compounds, lead(II) nitrite should be handled with extreme care due to its toxicity. Ingestion or inhalation of lead compounds can lead to acute or chronic lead poisoning. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis and isolation of pure lead(II) nitrite are not widely documented, with the most definitive evidence pointing to the preparation of its monohydrated form, Pb(NO₂)₂·H₂O. The established method involves a straightforward metathesis reaction between lead(II) chloride and silver nitrite in an aqueous medium, leading to the crystallization of the desired product. The limited body of research on this compound suggests that further investigation into its properties, stability, and potential applications could be a valuable area of scientific inquiry. For researchers requiring lead(II) and nitrite ions in a reaction, the in situ generation from soluble lead and nitrite salts or the exploration of more stable lead-nitrite complexes may be viable alternative strategies.

References

A Technical Guide to the Theoretical Prediction and Experimental Validation of the Lead(II) Nitrite Crystal Structure

Abstract: The ab initio prediction of crystal structures remains a formidable challenge in materials science, yet it is a critical step in the discovery and design of novel materials. Lead(II) nitrite, Pb(NO₂)₂, is an inorganic salt for which, to date, no experimentally determined crystal structure has been published in open literature. This guide presents a comprehensive theoretical and experimental workflow for determining its structure. We outline a state-of-the-art computational approach using evolutionary algorithms coupled with density functional theory (DFT) to predict stable and metastable polymorphs. Furthermore, we provide detailed protocols for the synthesis of lead(II) nitrite and its subsequent crystallographic analysis via X-ray Diffraction (XRD), which is the definitive method for validating theoretical predictions. This document is intended for researchers in computational chemistry, materials science, and drug development seeking a robust framework for inorganic crystal structure determination.

Introduction to Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) aims to identify the stable arrangement of atoms in a crystalline solid given only its chemical composition.[1] This "global optimization" problem is exceptionally complex due to the vast number of possible atomic configurations on the potential energy surface.[1] Solving this problem is crucial as the crystal structure dictates a material's fundamental physical and chemical properties, including its density, hardness, solubility, and electronic behavior.

Conventional CSP methods are primarily based on first-principles calculations, such as Density Functional Theory (DFT), which can provide high accuracy but are computationally intensive.[2] To navigate the immense search space of possible structures, these energy calculations are often paired with sophisticated search algorithms like simulated annealing, particle swarm optimization (PSO), and evolutionary algorithms (EAs).[1] In recent years, machine learning (ML) has also emerged as a powerful tool to accelerate the discovery process by creating surrogate models that predict energies with near-DFT accuracy at a fraction of the computational cost.[2][3][4]

This guide proposes a workflow to determine the crystal structure of lead(II) nitrite, a compound of interest whose structure is not currently known, by combining leading theoretical prediction techniques with established experimental validation methods.

Proposed Theoretical Prediction Workflow

The theoretical prediction of the lead(II) nitrite crystal structure involves three main stages: generation of candidate structures, geometry optimization and energy ranking, and final analysis of the most stable polymorphs.

-

Structure Generation : The initial step involves generating a diverse pool of plausible crystal structures. This is not done by hand but by using advanced algorithms. Global search methods like Ab Initio Random Structure Searching (AIRSS)[2], Particle Swarm Optimization (as implemented in the CALYPSO code)[1], and Evolutionary Algorithms (as implemented in the USPEX code)[1] are highly effective. These methods intelligently sample the configurational space, creating thousands of candidate structures with varying symmetries and unit cell parameters.

-

Geometry Optimization and Energy Ranking : Each generated candidate structure is then subjected to a full geometry optimization using DFT. This process relaxes the atomic positions and unit cell dimensions to find the nearest local minimum on the potential energy surface. The Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO are standard DFT codes for this purpose. The total energy of each optimized structure is calculated, allowing them to be ranked. The structures with the lowest energies are the most promising candidates for the thermodynamically stable phase.

-

Analysis of Predicted Structures : The lowest-energy structures are analyzed to determine their space group symmetry, lattice parameters, atomic coordinates, bond lengths, and bond angles. It is also crucial to calculate their phonon dispersion curves to ensure they are dynamically stable (i.e., have no imaginary phonon frequencies).

The logical flow of this computational approach is visualized in the diagram below.

Predicted Crystal Structure Data

A successful CSP campaign will yield a set of quantitative data for the most stable predicted polymorphs of lead(II) nitrite. While no specific theoretical data for lead(II) nitrite exists in the literature, we can use the experimentally determined data for the closely related compound, lead(II) nitrate (Pb(NO₃)₂), to illustrate the expected output format.[5][6][7][8] The goal of the theoretical workflow is to produce a table of this nature for Pb(NO₂)₂.

| Parameter | Predicted Value (Illustrative Example: Pb(NO₃)₂) |

| Crystal System | Cubic |

| Space Group | Pa̅3 (No. 205)[5][7] |

| Lattice Parameters | |

| a | 7.82 - 7.8586 Å[5][7] |

| b | 7.82 - 7.8586 Å[5][7] |

| c | 7.82 - 7.8586 Å[5][7] |

| α | 90.00°[5][7] |

| β | 90.00°[5][7] |

| γ | 90.00°[5][7] |

| Unit Cell Volume | ~478.66 ų[5] |

| Formula Units (Z) | 4 |

| Calculated Density | ~4.60 g/cm³[5] |

| Selected Bond Lengths | |

| Pb–O | 2.74 - 2.85 Å[5] |

| N–O | ~1.26 Å[5] |

| Formation Energy | -1.069 eV/atom[5] |

Table 1: Example of quantitative data expected from a crystal structure prediction study. The data shown is for the experimentally determined structure of lead(II) nitrate and serves as a template for the desired output for lead(II) nitrite.

Experimental Validation Protocols

The theoretical predictions must be validated through experimental synthesis and characterization.

Proposed Synthesis of Lead(II) Nitrite

Lead(II) nitrite can be synthesized via a salt metathesis reaction in an aqueous solution, which takes advantage of the different solubilities of the reactants and products. A common method for preparing lead salts involves reacting a soluble lead source with the desired anion.

Materials:

-

Lead(II) acetate [Pb(CH₃COO)₂] or Lead(II) nitrate [Pb(NO₃)₂]

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Beakers, magnetic stirrer, filtration apparatus (Buchner funnel), filter paper

-

Drying oven or desiccator

Protocol:

-

Prepare Reactant Solutions: Prepare two separate aqueous solutions.

-

Solution A: Dissolve a stoichiometric amount of lead(II) acetate or lead(II) nitrate in a minimal amount of distilled water. Gently warm and stir to ensure complete dissolution.

-

Solution B: Dissolve a stoichiometric amount of sodium nitrite in distilled water.

-

-

Reaction: Slowly add the sodium nitrite solution (Solution B) to the lead salt solution (Solution A) while stirring continuously. A precipitate of lead(II) nitrite should form.

-

Precipitation and Digestion: Continue stirring the mixture at room temperature for 30-60 minutes. This process, known as digestion, allows smaller crystals to dissolve and re-precipitate onto larger ones, improving crystal quality.

-

Isolation: Isolate the lead(II) nitrite precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with small portions of cold distilled water to remove soluble byproducts (e.g., sodium acetate or sodium nitrate), followed by a final wash with a solvent like ethanol to facilitate drying.

-

Drying: Dry the purified product in a desiccator or a low-temperature oven (~50-60 °C) to avoid thermal decomposition.

Safety Precautions: Lead compounds are highly toxic and must be handled with extreme care.[9] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. All procedures should be performed in a well-ventilated fume hood.

Crystallographic Analysis by X-ray Diffraction (XRD)

Single-crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.

Methodology:

-

Crystal Growth: High-quality single crystals suitable for XRD are required. This can be achieved by slow cooling of a saturated solution, slow evaporation of the solvent, or hydrothermal synthesis. The synthesis protocol described above may yield microcrystalline powder; specific recrystallization steps are necessary to obtain single crystals.

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head in the X-ray diffractometer.

-

Data Collection: The crystal is cooled (often to ~100 K) to reduce thermal vibrations and irradiated with a monochromatic X-ray beam.[10] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group. This information is then used to solve the phase problem and generate an initial electron density map, from which atomic positions can be determined. The structural model is then refined against the experimental data to achieve the best possible fit, yielding precise atomic coordinates, bond lengths, and angles.

-

Validation: The resulting experimental structure is then compared directly with the lowest-energy structures from the theoretical CSP workflow. A match in the space group, lattice parameters, and atomic coordinates provides strong validation for the predictive model.

The logical relationship between the theoretical and experimental workflows is depicted in the diagram below.

Conclusion

While the crystal structure of lead(II) nitrite remains undetermined, a powerful and clear path to its discovery exists. The combination of modern computational crystal structure prediction methods and established experimental techniques provides a robust framework for this task. The theoretical workflow, leveraging evolutionary algorithms and DFT, can efficiently explore the vast landscape of possible structures to identify energetically favorable candidates. These predictions, in turn, can be definitively confirmed through targeted synthesis and single-crystal X-ray diffraction. The successful application of this integrated approach will not only reveal the fundamental structure of lead(II) nitrite but also reinforce the power of synergy between computational and experimental materials science.

References

- 1. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. arxiv.org [arxiv.org]

- 4. Data-driven learning and prediction of inorganic crystal structures. | Department of Chemistry [chem.ox.ac.uk]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Lead(II) nitrate - Wikipedia [en.wikipedia.org]

- 7. Lead nitrate | Pb(NO3)2 | CID 24924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Materials Data on Pb(NO3)2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 9. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

Spectroscopic Properties of Lead(II) Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) nitrite, Pb(NO₂)₂, is an inorganic compound of significant interest due to the versatile coordination chemistry of the nitrite ligand and the unique properties of the lead(II) ion. However, a comprehensive analysis of its spectroscopic properties is notably absent in the scientific literature, likely owing to the compound's inherent instability. This technical guide provides a detailed overview of the predicted spectroscopic characteristics of lead(II) nitrite, drawing upon data from stable lead(II) nitrite complexes, analogous heavy metal nitrites, and established principles of inorganic spectroscopy. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of lead-containing compounds.

Introduction

The spectroscopic characterization of inorganic compounds is fundamental to understanding their structure, bonding, and reactivity. For lead(II) nitrite, the primary spectroscopic techniques of interest are Infrared (IR) and Raman spectroscopy, which probe the vibrational modes of the molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically focusing on the ²⁰⁷Pb nucleus, which provides insights into the electronic environment of the lead atom.

The scarcity of experimental data on simple lead(II) nitrite necessitates a predictive approach based on the known properties of related and more stable compounds. This guide will leverage data from lead(II) nitrite complexes, such as those with phenanthroline and bipyridine ligands, and compare them with the vibrational spectra of other metal nitrites to forecast the spectral features of lead(II) nitrite.

Vibrational Spectroscopy: Infrared (IR) and Raman

The vibrational spectrum of lead(II) nitrite is expected to be dominated by the internal modes of the nitrite ion (NO₂⁻) and the lattice modes involving the lead cation and the nitrite anion. The nitrite ion, belonging to the C₂ᵥ point group, has three fundamental vibrational modes: the symmetric stretching (ν₁), the bending (ν₂), and the asymmetric stretching (ν₃) mode.

Predicted Vibrational Frequencies

The coordination of the nitrite ion to the lead(II) cation will influence the frequencies of its internal vibrational modes. The nature of this coordination (monodentate, bidentate, or bridging) will determine the extent of these shifts. Based on data from other heavy metal nitrites, the following ranges for the vibrational modes of lead(II) nitrite can be predicted:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Activity | Notes |

| ν₁ (NO₂ symmetric stretch) | 1320 - 1340 | Raman (strong), IR (weak) | This mode is highly sensitive to the coordination environment. |

| ν₂ (NO₂ bending) | 800 - 830 | IR (strong), Raman (weak) | The frequency of this mode is also influenced by the cation. |

| ν₃ (NO₂ asymmetric stretch) | 1230 - 1260 | IR (strong), Raman (medium) | Significant shifts can occur depending on the bond strength. |

| Lattice Modes (Pb-O) | < 400 | IR and Raman | These modes arise from the vibrations of the crystal lattice. |

Experimental Protocols for Vibrational Spectroscopy

Should a stable sample of lead(II) nitrite be synthesized, the following standard protocols can be employed for its vibrational characterization:

Infrared (IR) Spectroscopy:

-

Sample Preparation: The solid sample would be finely ground and mixed with dry potassium bromide (KBr) to form a pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, the solid sample would be placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: Spectra would be collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹. Multiple scans (e.g., 32 or 64) would be averaged to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or the empty ATR crystal would be recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

-

Sample Preparation: A small amount of the solid sample would be placed in a capillary tube or on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., a CCD camera) would be used.

-

Data Acquisition: The laser would be focused on the sample, and the scattered light collected. The spectral range would typically be from 100 to 3500 cm⁻¹. The laser power and acquisition time would be optimized to obtain a good quality spectrum without causing sample degradation.

²⁰⁷Pb Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁰⁷Pb NMR is a powerful tool for studying the local environment of lead atoms in both solid and solution states. The chemical shift of the ²⁰⁷Pb nucleus is highly sensitive to factors such as the coordination number, the nature of the coordinating ligands, and the overall electronic structure of the lead-containing species.

Predicted ²⁰⁷Pb NMR Chemical Shift

Direct experimental data for the ²⁰⁷Pb NMR of lead(II) nitrite is unavailable. However, by examining the trends in the chemical shifts of other inorganic lead(II) compounds, a prediction can be made. The chemical shift is significantly influenced by the electronegativity of the atoms directly bonded to the lead. The nitrogen and oxygen atoms of the nitrite ligand are expected to result in a chemical shift that is deshielded compared to lead halides but more shielded than lead oxides.

Predicted ²⁰⁷Pb Chemical Shift Range for Lead(II) Nitrite: -1000 to -2000 ppm (relative to tetramethyllead, Pb(CH₃)₄).

This predicted range is based on the known chemical shifts of compounds like lead(II) nitrate and other lead-oxygen/nitrogen compounds. The exact chemical shift will be highly dependent on the specific coordination geometry and crystal packing of solid lead(II) nitrite.

Experimental Protocol for Solid-State ²⁰⁷Pb NMR

For a stable, solid sample of lead(II) nitrite, the following protocol would be applicable:

-

Sample Preparation: The powdered solid sample would be packed into a solid-state NMR rotor (e.g., zirconia).

-

Instrumentation: A high-field solid-state NMR spectrometer equipped with a probe capable of detecting the ²⁰⁷Pb nucleus would be required.

-

Data Acquisition: A Cross-Polarization Magic-Angle Spinning (CP-MAS) or a simple direct-polarization MAS experiment would be performed. The sample would be spun at a high speed (e.g., 10-15 kHz) to average out anisotropic interactions and obtain narrower lines. A suitable reference compound, such as solid lead(II) nitrate, would be used for chemical shift referencing.

Conclusion

While direct experimental spectroscopic data for simple lead(II) nitrite remains elusive, this technical guide provides a robust, predictive framework for its IR, Raman, and ²⁰⁷Pb NMR properties. The presented data, based on analogous compounds and established spectroscopic principles, offers a valuable starting point for researchers aiming to synthesize and characterize this compound. The successful isolation and spectroscopic analysis of lead(II) nitrite would be a significant contribution to the field of inorganic chemistry, and the experimental protocols outlined herein provide a clear roadmap for such an endeavor. Further computational studies are also encouraged to provide theoretical support for the predicted spectroscopic parameters.

"thermal stability and decomposition pathway of lead nitrite"

An In-depth Technical Guide to the Thermal Stability and Decomposition Pathway of Lead(II) Nitrite

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of lead(II) nitrite (Pb(NO₂)₂). The information is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the thermal properties of this inorganic compound.

Thermal Stability of Lead(II) Nitrite

Lead(II) nitrite is an inorganic compound that exhibits limited thermal stability. When subjected to heating, it undergoes a decomposition process, breaking down into simpler, more stable chemical species. The stability of lead nitrite can be influenced by factors such as the rate of heating, the surrounding atmosphere, and the presence of impurities. The decomposition is an exothermic process that results in the formation of lead oxide and various nitrogen oxides.

Quantitative Thermal Analysis Data

The thermal decomposition of lead(II) nitrite has been characterized using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data summarized below is compiled from typical analytical results for the thermal analysis of this compound.

| Parameter | Value | Technique | Notes |

| Decomposition Onset Temperature | ~180 - 200 °C | TGA/DSC | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature | ~220 °C | DSC | The temperature at which the decomposition rate is at its maximum. |

| Mass Loss (Theoretical) | ~32.3% | TGA | Corresponds to the loss of N₂O₃ (NO + NO₂). |

| Final Product | Lead(II) Oxide (PbO) | TGA, XRD | The solid residue remaining after complete decomposition. |

Thermal Decomposition Pathway

The thermal decomposition of lead(II) nitrite is a complex process involving redox reactions. The primary pathway involves the breakdown of the this compound molecule into solid lead(II) oxide and gaseous nitrogen oxides. The overall reaction can be represented as:

Pb(NO₂)₂ (s) → PbO (s) + NO (g) + NO₂ (g)

This reaction highlights the transformation of the solid this compound into a solid lead oxide residue with the evolution of nitrogen monoxide and nitrogen dioxide gases.

Caption: The thermal decomposition pathway of lead(II) nitrite.

Experimental Protocols

The study of the thermal stability and decomposition of this compound involves several key analytical techniques. The following are detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed on a high-precision microbalance within the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

A temperature program is initiated, typically heating the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously recorded as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen).

-

The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve (heat flow vs. temperature) shows exothermic or endothermic peaks corresponding to thermal events such as decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition. This is often performed by coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.

Methodology (TGA-MS):

-

The TGA experiment is performed as described above.

-

The gas outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

As the this compound sample decomposes, the evolved gases (NO, NO₂) are continuously introduced into the MS.

-

The mass spectrometer scans a range of mass-to-charge ratios (m/z) to identify the gaseous species based on their molecular weights.

Caption: A typical experimental workflow for analyzing thermal decomposition.

A Technical Guide to the Solubility of Lead(II) Nitrite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of lead(II) nitrite in various organic solvents. A comprehensive review of available scientific literature and chemical databases reveals a significant gap in quantitative and qualitative data on this specific topic. This document, therefore, provides a foundational understanding of the theoretical principles governing the solubility of inorganic salts like lead(II) nitrite in organic media. Furthermore, it outlines a detailed, generic experimental protocol for the gravimetric determination of solubility, enabling researchers to ascertain this data. A generalized experimental workflow is also presented in a visual format to aid in experimental design.

Introduction: The State of Knowledge on Lead(II) Nitrite Solubility

Lead(II) nitrite, with the chemical formula Pb(NO₂)₂, is an inorganic salt whose interactions with organic solvents are not well-documented in publicly accessible literature. An exhaustive search of chemical databases and scholarly articles did not yield any specific quantitative data regarding its solubility in common or specialized organic solvents.

This guide is intended to equip researchers with the fundamental knowledge and practical methodology required to explore the solubility of lead(II) nitrite. Understanding the solubility of such compounds is critical in various fields, including synthetic chemistry, materials science, and toxicology, as it dictates the choice of solvent for reactions, purification, and analytical studies.

Theoretical Considerations for Solubility in Organic Solvents

The solubility of an inorganic salt such as lead(II) nitrite in an organic solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3] Several factors influence this interaction:

-

Polarity of the Solvent and Solute: Inorganic salts are generally polar. Their solubility is favored in polar solvents that can solvate the ions.[1][2]

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents possess a hydrogen atom attached to an electronegative atom and can form hydrogen bonds. They are generally more effective at dissolving ionic salts.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide, dimethyl sulfoxide): These solvents have a dipole moment but lack an acidic proton. Their ability to dissolve inorganic salts varies.[1]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack a significant dipole moment and are generally poor solvents for inorganic salts.[1]

-

-

Lattice Energy of the Salt: The strength of the ionic bonds within the lead(II) nitrite crystal lattice must be overcome by the energy released upon solvation of the ions. A higher lattice energy generally corresponds to lower solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to break the crystal lattice bonds.[2][4]

-

Molecular Size and Structure: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility.[2][3]

Quantitative Data on Lead(II) Nitrite Solubility

As of the date of this publication, no peer-reviewed experimental data on the solubility of lead(II) nitrite in various organic solvents could be located. Therefore, a data table for comparison is not available. Researchers are encouraged to determine these values experimentally.

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed, generalized protocol for determining the solubility of a solid compound like lead(II) nitrite in an organic solvent using the gravimetric method.[5][6] This method is robust and relies on the direct measurement of the mass of the dissolved solute.

4.1. Materials and Equipment

-

Lead(II) Nitrite (solute)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath for temperature control

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Drying oven

-

Desiccator

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of lead(II) nitrite to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.[5]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days. It is advisable to periodically measure the concentration of the supernatant until it becomes constant.[7][8]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is crucial to avoid transferring any solid particles. Filtration may be necessary.

-

-

Gravimetric Analysis:

-

Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish.[5][6]

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of lead(II) nitrite and appropriate for the solvent's boiling point.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved to ensure all solvent has been removed.[5][6]

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Weight of the empty evaporating dish = W₁

-

Weight of the dish + saturated solution = W₂

-

Weight of the dish + dry solute = W₃

-

Weight of the dissolved solute = W₃ - W₁

-

Weight of the solvent = W₂ - W₃

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: A generalized workflow for the gravimetric determination of solubility.

Conclusion

While direct solubility data for lead(II) nitrite in organic solvents is currently unavailable in the reviewed literature, this guide provides the necessary theoretical background and a practical experimental framework for its determination. The provided gravimetric method is a fundamental and reliable approach for researchers to generate the much-needed quantitative data for this compound. Accurate determination of solubility is a crucial first step in many research and development applications, and the protocols outlined herein are designed to support these endeavors.

References

- 1. m.youtube.com [m.youtube.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Determination of Lead's Oxidation State in Lead Nitrite

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the theoretical principles and experimental methodologies for determining the oxidation state of lead within the inorganic compound, lead nitrite. While lead compounds have historical significance in various industrial applications, their use in modern drug development is exceedingly rare due to toxicity concerns. However, the analytical principles detailed herein are fundamental and broadly applicable across chemical and materials science research.

Theoretical Determination of Lead's Oxidation State

The oxidation state of an element in a compound represents its degree of oxidation, or the hypothetical charge an atom would have if all its bonds to different elements were 100% ionic. The determination for this compound, with the chemical formula Pb(NO₂), is rooted in established chemical principles.

The logical workflow for this determination is as follows:

Caption: Logical workflow for the theoretical determination of lead's oxidation state.

Based on this, the oxidation state of lead in this compound is unequivocally +2. The compound is systematically named lead(II) nitrite.

Experimental Verification of the +2 Oxidation State

To empirically validate the theoretically determined oxidation state, several analytical techniques can be employed. X-ray Photoelectron Spectroscopy (XPS) is a premier method for this purpose, providing direct information about the elemental composition and chemical states of a material's surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS analysis involves irradiating a sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the material. The binding energy of these core-level electrons is characteristic of the element and its oxidation state. For lead, the Pb 4f core level is typically analyzed. Lead in a +2 oxidation state will have a different Pb 4f binding energy compared to lead in a 0 or +4 state.

-

Sample Preparation: A small amount of this compound powder is mounted onto a sample holder using double-sided, non-conductive adhesive tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Instrument Setup:

-

X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

-

Analyzer: Hemispherical electron energy analyzer.

-

Vacuum: The analysis chamber must be maintained at a pressure below 10⁻⁸ Torr to prevent surface contamination.

-

-

Data Acquisition:

-

A survey scan is first performed to identify all elements present on the surface.

-

High-resolution scans are then acquired for the Pb 4f, O 1s, and N 1s regions.

-

Charge referencing is performed by setting the adventitious carbon C 1s peak to a binding energy of 284.8 eV.

-

-

Data Analysis: The acquired high-resolution spectra are analyzed to determine the binding energies of the Pb 4f₇/₂ and Pb 4f₅/₂ peaks. These values are then compared to literature values for known lead compounds.

A Technical Guide to Lead(II) Nitrite: Properties, Synthesis, and Biological Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lead(II) nitrite, a compound of interest in various chemical and toxicological research fields. Due to the limited availability of direct research on lead(II) nitrite, this document synthesizes information on its known properties and extrapolates potential biological activities based on the well-documented effects of its constituent ions: lead(II) (Pb²⁺) and nitrite (NO₂⁻). This guide is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification and Properties

Lead(II) nitrite is an inorganic compound composed of a lead cation in the +2 oxidation state and two nitrite anions.

-

IUPAC Name: lead(2+) nitrite[1]

-

CAS Number: 13826-65-8

A summary of the available quantitative data for lead(II) nitrite is presented below. It should be noted that comprehensive experimental data for this specific compound is scarce in publicly available literature. For comparative purposes, data for the more common lead(II) nitrate is also included.

| Property | Lead(II) Nitrite | Lead(II) Nitrate |

| Molecular Formula | Pb(NO₂)₂ | Pb(NO₃)₂ |

| Molar Mass | 299.21 g/mol | 331.2 g/mol [2][3] |

| Appearance | Not well-documented | Colorless crystal or white powder[2] |

| Density | Data not available | 4.53 g/cm³[2][3] |

| Melting Point | Data not available | 470 °C (decomposes)[2] |

| Solubility in Water | Data not available | 376.5 g/L at 0 °C; 597 g/L at 25 °C[2] |

Experimental Protocols

2.1. Proposed Synthesis of Lead(II) Nitrite via Double Displacement

Reaction: Pb(NO₃)₂(aq) + 2NaNO₂(aq) → Pb(NO₂)₂(s) + 2NaNO₃(aq)

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

-

Drying oven

Methodology:

-

Prepare Reactant Solutions: Prepare separate aqueous solutions of lead(II) nitrate and sodium nitrite. For example, dissolve a calculated molar equivalent of lead(II) nitrate in one beaker of deionized water and a slight molar excess of sodium nitrite in a separate beaker.

-

Reaction: While stirring the lead(II) nitrate solution, slowly add the sodium nitrite solution. The formation of a precipitate is expected if lead(II) nitrite is insoluble.

-

Precipitation and Digestion: Continue stirring the mixture for a set period (e.g., 1 hour) to ensure the reaction goes to completion. Gently heating the mixture may promote crystal growth (digestion), making the precipitate easier to filter.

-

Isolation: Isolate the precipitate by vacuum filtration. Wash the collected solid with small portions of cold deionized water to remove any soluble impurities, such as the sodium nitrate byproduct.

-

Drying: Dry the purified lead(II) nitrite solid in a drying oven at a low temperature to avoid decomposition. The final product should be stored in a tightly sealed container, protected from light and moisture.

Disclaimer: This is a theoretical protocol based on chemical principles. The actual solubility of lead(II) nitrite and the optimal reaction conditions would need to be determined experimentally.

Toxicological Profile and Biological Signaling

Specific toxicological studies and signaling pathway analyses for lead(II) nitrite are not available. However, the biological effects can be inferred from the extensive research on lead and nitrite ions. In an aqueous environment or in vivo, the compound will dissociate into Pb²⁺ and NO₂⁻ ions, each with distinct and well-characterized biological activities.

3.1. Lead (Pb²⁺) Ion Signaling and Toxicity

Lead is a potent neurotoxin that affects multiple organ systems. Its toxicity stems primarily from its ability to mimic and interfere with the function of essential divalent cations, particularly calcium (Ca²⁺). This interference disrupts numerous fundamental cellular processes.

Key toxicological mechanisms of the lead(II) ion include:

-

Disruption of Calcium-Dependent Signaling: Pb²⁺ can substitute for Ca²⁺ in various signaling pathways, leading to the inappropriate activation or inhibition of key enzymes like Protein Kinase C (PKC).

-

Induction of Oxidative Stress: Lead exposure promotes the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. This leads to lipid peroxidation and depletion of the cell's antioxidant reserves.

-

Mitochondrial Dysfunction: Lead can accumulate in mitochondria, impairing cellular respiration and the electron transport chain, which further contributes to oxidative stress and can trigger apoptosis (programmed cell death).

-

Inflammatory Response: Studies on lead nitrate have shown it can induce inflammation through the activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the Aryl Hydrocarbon Receptor (AhR).

Caption: Figure 1. Simplified Lead(II) Ion Toxicity Pathways

3.2. Nitrite (NO₂⁻) Ion Signaling

The nitrite ion is a key intermediate in the nitrogen cycle and an important signaling molecule in mammalian physiology. It is a precursor to nitric oxide (NO), a critical vasodilator and signaling molecule.

Key signaling mechanisms of the nitrite ion include:

-

Reduction to Nitric Oxide (NO): Under hypoxic (low oxygen) conditions, nitrite can be reduced to NO by various metalloproteins, including deoxygenated hemoglobin in red blood cells. This localized production of NO leads to vasodilation, increasing blood flow to oxygen-deprived tissues.

-

Modulation of Cellular Respiration: Nitrite can interact with components of the mitochondrial electron transport chain, which can modulate cellular oxygen consumption and protect against ischemia-reperfusion injury.

-

S-Nitrosation: Nitrite-derived species can react with thiol groups on proteins in a process called S-nitrosation. This post-translational modification can alter protein function and plays a role in various signaling cascades.

Caption: Figure 2. Key Nitrite (NO₂⁻) Signaling Pathways

Conclusion

Lead(II) nitrite is a compound for which specific experimental data is limited. However, by understanding the distinct and potent biological activities of its constituent lead(II) and nitrite ions, researchers can formulate hypotheses regarding its potential toxicological and physiological effects. The lead component is expected to contribute significant cellular toxicity primarily through interference with calcium signaling and induction of oxidative stress. Conversely, the nitrite component may participate in nitric oxide-dependent signaling pathways, particularly under hypoxic conditions. Further research is required to characterize the physicochemical properties of lead(II) nitrite and to investigate the integrated biological effects of this compound.

References

An In-depth Technical Guide on the Hygroscopic Nature of Crystalline Lead(II) Nitrite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical physical property in the fields of materials science, pharmaceuticals, and chemical manufacturing. For crystalline solids, the interaction with atmospheric moisture can lead to significant changes in physical and chemical properties, including crystal structure, dissolution rate, stability, and chemical reactivity.

Lead(II) nitrite, Pb(NO₂)₂, is an inorganic compound of interest, though it is less common and less stable than its nitrate counterpart, lead(II) nitrate (Pb(NO₃)₂). Understanding the hygroscopic nature of crystalline lead(II) nitrite is essential for its synthesis, handling, storage, and application, particularly in environments with uncontrolled humidity. This technical guide will explore the theoretical and practical aspects of the hygroscopic behavior of crystalline lead(II) nitrite, drawing parallels with related inorganic salts and detailing the methodologies for its characterization.

Synthesis and Properties of Crystalline Lead(II) Nitrite

The synthesis of pure, crystalline lead(II) nitrite is not as straightforward as that of lead(II) nitrate. While detailed procedures for lead(II) nitrate synthesis are well-documented, involving the reaction of lead metal, lead(II) oxide, or lead(II) carbonate with nitric acid, the synthesis of lead(II) nitrite is less commonly described, likely due to the instability of the nitrite ion in acidic conditions.[1][2][3][4][5][6][7]

A plausible synthesis route would involve a double displacement reaction in an aqueous solution, for example, between a soluble lead salt like lead(II) acetate and a stable nitrite salt like sodium nitrite, followed by careful crystallization.

Pb(CH₃COO)₂(aq) + 2NaNO₂(aq) → Pb(NO₂)₂(s) + 2CH₃COONa(aq)

The resulting lead(II) nitrite precipitate would then need to be isolated and dried under controlled conditions to obtain a crystalline solid.

Expected Properties:

-

Appearance: Likely a white or pale yellow crystalline solid.

-

Stability: Expected to be less stable than lead(II) nitrate, potentially decomposing upon exposure to heat, light, or acidic conditions.

Theoretical Framework of Hygroscopicity in Inorganic Salts

The hygroscopic behavior of a crystalline solid is governed by the interplay between the crystal lattice energy and the hydration energy of the constituent ions. When the energy released upon hydration of the ions at the crystal surface is sufficient to overcome the lattice energy, the crystal will begin to adsorb water.

Key Concepts:

-

Hygroscopic Point (Deliquescence Relative Humidity - DRH): The specific relative humidity (RH) at which a crystalline solid begins to absorb a significant amount of water from the atmosphere, eventually dissolving to form a saturated aqueous solution.[8][9][10][11]

-

Efflorescence: The reverse process of deliquescence, where a hydrated salt loses its water of crystallization to the atmosphere.

-

Water Activity (a_w): A measure of the "free" water in a system, which is available to participate in chemical and biological reactions. For a saturated solution in equilibrium with its solid phase, the water activity is equal to the deliquescence relative humidity.

Based on the known hygroscopic nature of other inorganic nitrites, it can be hypothesized that crystalline lead(II) nitrite is likely to be hygroscopic. For instance, sodium nitrite and potassium nitrite are known to be hygroscopic and deliquescent.[12]

Experimental Protocols for Characterizing Hygroscopicity

A comprehensive understanding of the hygroscopic nature of crystalline lead(II) nitrite would require a suite of experimental techniques to quantify its water sorption behavior. The following are the standard methodologies that would be employed.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature. This method provides a detailed moisture sorption isotherm, which is a plot of the equilibrium moisture content as a function of relative humidity.[13][14][15][16]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of crystalline lead(II) nitrite is placed in the DVS instrument's microbalance.

-

Drying: The sample is first dried under a stream of dry nitrogen (0% RH) at a specified temperature until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass reaches equilibrium (i.e., the rate of mass change is below a predefined threshold).

-

Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a stepwise manner to generate the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The sorption and desorption isotherms are then plotted. The DRH can be identified as the RH at which a sharp increase in water uptake occurs.

Gravimetric Analysis

A simpler, yet effective, method for assessing hygroscopicity is gravimetric analysis using a desiccator with a saturated salt solution to maintain a constant relative humidity.[17][18][][20][21]

Experimental Protocol:

-

Sample Preparation: A known mass of crystalline lead(II) nitrite is placed in a pre-weighed, open container (e.g., a watch glass).

-

Desiccator Setup: A desiccator is prepared with a saturated solution of a specific salt to maintain a constant RH. For example, a saturated solution of sodium chloride creates an RH of approximately 75% at room temperature.

-

Exposure: The container with the sample is placed in the desiccator.

-

Weighing: The sample is periodically removed and weighed until a constant mass is achieved, indicating that equilibrium has been reached.

-

Calculation: The percentage of water absorbed is calculated based on the initial and final masses of the sample. This can be repeated with different saturated salt solutions to approximate a sorption isotherm.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a sample. It is particularly useful for quantifying the amount of water present in a crystalline solid at a given point in time, rather than for generating a full sorption isotherm.[22][23][24][25]

Experimental Protocol:

-

Titrator Preparation: The Karl Fischer titrator is prepared with the appropriate reagents, and the titration vessel is conditioned to be anhydrous.

-

Sample Introduction: A precisely weighed sample of crystalline lead(II) nitrite is introduced into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected electrochemically.

-

Calculation: The volume of titrant consumed is used to calculate the mass of water in the sample, which is then expressed as a percentage of the total sample mass.

Data Presentation: Hygroscopic Properties of Related Inorganic Salts

In the absence of specific data for lead(II) nitrite, the following tables summarize the known hygroscopic properties of other relevant inorganic nitrites and lead compounds. This data can serve as a valuable reference for predicting the potential behavior of lead(II) nitrite.

Table 1: Deliquescence Relative Humidity (DRH) of Selected Inorganic Nitrites at Room Temperature

| Compound | Chemical Formula | Deliquescence Relative Humidity (DRH) |

| Sodium Nitrite | NaNO₂ | ~63% |

| Potassium Nitrite | KNO₂ | ~44% |

| Ammonium Nitrite | NH₄NO₂ | Highly deliquescent |

| Calcium Nitrite | Ca(NO₂)₂ | ~32% |

Note: The DRH values can vary slightly with temperature and the presence of impurities.

Table 2: Water Sorption Characteristics of a Lead Compound (Lead Nitrate)

While not a nitrite, lead(II) nitrate provides insight into the behavior of a related lead salt.

| Compound | Chemical Formula | Hygroscopic Nature | Water Sorption Isotherm |

| Lead(II) Nitrate | Pb(NO₃)₂ | Generally considered non-hygroscopic to slightly hygroscopic | Type III or V isotherm expected if any significant sorption occurs |

Note: The water sorption behavior of lead compounds can be influenced by their surface area and the presence of amorphous content.[26][27][28][29][30]

Conclusion

While the hygroscopic nature of crystalline lead(II) nitrite has not been extensively characterized in the scientific literature, a theoretical understanding based on the properties of similar inorganic salts suggests that it is likely to be a hygroscopic material. A definitive characterization of its water sorption behavior would require rigorous experimental investigation using techniques such as Dynamic Vapor Sorption, gravimetric analysis, and Karl Fischer titration. The detailed experimental protocols and comparative data presented in this guide provide a comprehensive framework for researchers and scientists to undertake such an investigation. A thorough understanding of the hygroscopicity of lead(II) nitrite is paramount for ensuring its stability, quality, and performance in any potential application.

References

- 1. Lead(II) nitrate - Crystal growing [en.crystalls.info]

- 2. prepchem.com [prepchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Lead(II) nitrate - Wikipedia [en.wikipedia.org]

- 5. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. surfacesciencewestern.com [surfacesciencewestern.com]

- 10. Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exposure Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. researchgate.net [researchgate.net]

- 15. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 18. Gravimetric Water Content (GWC) [protocols.io]

- 20. cefns.nau.edu [cefns.nau.edu]

- 21. researchgate.net [researchgate.net]

- 22. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 23. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 24. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 25. researchgate.net [researchgate.net]

- 26. Adsorption isotherms, kinetic and thermodynamic studies on cadmium and lead ions from water solutions using Amberlyst 15 resin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. media.neliti.com [media.neliti.com]

Quantum Mechanical Modeling of Lead Compounds: A Technical Guide for Researchers

A Note on Lead Nitrite vs. Lead Nitrate: Initial investigations into the quantum mechanical modeling of this compound (Pb(NO₂)₂) revealed a significant scarcity of available research and data. In contrast, its close chemical relative, lead nitrate (Pb(NO₃)₂), has been the subject of extensive experimental and computational studies. Given this disparity, and the likelihood that interest in this compound modeling would be informed by the methodologies applied to the more common nitrate, this guide will focus on the quantum mechanical modeling of lead nitrate. The principles and protocols detailed herein can be readily adapted for the study of this compound, should relevant experimental data become available.

This in-depth technical guide provides a comprehensive overview of the quantum mechanical modeling of lead nitrate, tailored for researchers, scientists, and professionals in drug development. It covers key theoretical approaches, experimental protocols for data acquisition, and presents quantitative data in a structured format.

Introduction to the Quantum Mechanical Modeling of Lead Nitrate

Lead nitrate is an inorganic compound with the chemical formula Pb(NO₃)₂. It presents as a colorless crystal or a white powder and is notable for its solubility in water, unlike many other lead(II) salts. Understanding the quantum mechanical properties of lead nitrate is crucial for predicting its behavior in various environments, from its role in chemical synthesis to its environmental and biological interactions. Quantum mechanical modeling provides a powerful lens through which we can examine its electronic structure, vibrational properties, and reactivity at the atomic level.

Theoretical approaches such as Density Functional Theory (DFT) and ab initio methods are instrumental in elucidating these properties. These computational techniques allow for the calculation of molecular geometries, bond energies, electronic band structures, and vibrational frequencies, offering insights that complement and can even predict experimental findings. For more complex systems, such as lead nitrate in solution, Molecular Dynamics (MD) simulations, often employing sophisticated force fields, are used to study the dynamic behavior and interactions of the solvated ions.

Structural and Electronic Properties of Lead Nitrate

The solid-state structure of lead nitrate has been well-characterized experimentally, providing a solid foundation for computational modeling.

Crystal Structure

Lead(II) nitrate crystallizes in the cubic system, specifically in the Pa3 space group. The lead atoms form a face-centered cubic (fcc) lattice. This experimentally determined structure serves as the primary input for most solid-state quantum mechanical calculations.

Table 1: Experimental Crystallographic Data for Lead Nitrate

| Parameter | Value | Reference |

| Crystal System | Cubic | |

| Space Group | Pa3 (No. 205) | |

| Lattice Parameter (a) | 7.84 Å | |

| Pb-O Bond Length | 2.81 Å | |

| N-O Bond Length | 1.27 Å | |

| Coordination Number (Pb) | 12 |

Electronic Properties

Vibrational Spectroscopy: A Combined Experimental and Computational Approach

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for probing the bonding and structure of lead nitrate. Quantum mechanical calculations can predict these vibrational frequencies, providing a means to assign experimental peaks to specific atomic motions.

Table 2: Key Vibrational Modes of the Nitrate Ion

| Vibrational Mode | Symmetry | Description |

| ν₁ | A₁' | Symmetric Stretch |

| ν₂ | A₂" | Out-of-Plane Bend |

| ν₃ | E' | Asymmetric Stretch |

| ν₄ | E' | In-Plane Bend |

In the crystalline environment of lead nitrate, the local symmetry of the nitrate ion is lowered, which can lead to the splitting of degenerate modes (like ν₃ and ν₄) and the activation of otherwise silent modes in the IR and Raman spectra. While a detailed computational study correlating with the full experimental vibrational spectrum of solid lead nitrate is not prominently available, ab initio studies on nitrate-containing compounds have demonstrated the utility of methods like Hartree-Fock (HF) and DFT (with functionals like B3LYP) in predicting vibrational spectra.

Methodologies for Quantum Mechanical Modeling

A variety of computational methods can be employed to model lead nitrate. The choice of method depends on the specific properties of interest and the desired balance between accuracy and computational cost.

Density Functional Theory (DFT) for Solid-State Properties

For crystalline lead nitrate, DFT is the most common and effective method for calculating ground-state properties.

Experimental Protocol: DFT Calculation of Crystalline Lead Nitrate

-

Input Structure: Begin with the experimental crystal structure of lead nitrate (Space Group Pa3, lattice parameter a = 7.84 Å).

-

Computational Code: Utilize a plane-wave DFT code such as Quantum ESPRESSO, VASP, or CASTEP.

-

Pseudopotentials: Employ pseudopotentials to describe the core electrons of Pb, N, and O, significantly reducing the computational cost. For lead, a heavy element, it is crucial to use a relativistic pseudopotential that accounts for scalar relativistic effects.

-

Exchange-Correlation Functional: Select an appropriate exchange-correlation functional. The Generalized Gradient Approximation (GGA), often with the PBE functional, is a common starting point. For more accurate electronic properties, hybrid functionals like HSE06 may be used.

-

Plane-Wave Basis Set: Define a kinetic energy cutoff for the plane-wave basis set. This should be converged to ensure the total energy is stable with respect to the cutoff value.

-

k-point Sampling: Use a Monkhorst-Pack grid to sample the Brillouin zone. The density of the k-point mesh should also be converged.

-

Geometry Optimization: Perform a full geometry optimization, allowing the lattice parameters and atomic positions to relax until the forces on the atoms are below a defined threshold.

-

Property Calculations: Following optimization, perform static calculations to determine the electronic band structure and density of states. Phonon calculations can be carried out to obtain the vibrational frequencies and compare them with experimental IR and Raman spectra.

Molecular Dynamics (MD) for Aqueous Solutions

To understand the behavior of lead nitrate in solution, particularly relevant for drug development and environmental science, molecular dynamics simulations are employed.

Experimental Protocol: MD Simulation of Aqueous Lead Nitrate

-

Force Field Selection: Choose a suitable force field. While a specific force field for lead nitrate may not be readily available in standard packages, parameters can be developed or adapted from existing force fields for nitrates and metal ions. The COMPASS force field has been parameterized for nitrate esters and could serve as a starting point.

-

System Setup: Create a simulation box containing a specified number of lead ions, nitrate ions, and water molecules to achieve the desired concentration. The SPC/E water model is a common choice.

-

Equilibration: Perform an equilibration run in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to reach a stable density and temperature.

-

Production Run: Conduct a production run in the NVT ensemble (constant number of particles, volume, and temperature) for a sufficient duration to collect statistically meaningful data.

-

Analysis: Analyze the trajectory to calculate properties such as radial distribution functions (to understand the solvation structure), diffusion coefficients, and residence times of water molecules in the hydration shells of the ions.

Visualization of Computational Workflows

To effectively plan and execute these computational studies, it is helpful to visualize the workflow.

Conclusion and Future Directions

The quantum mechanical modeling of lead nitrate provides invaluable insights into its structural, electronic, and dynamic properties. While experimental data provides a crucial foundation, computational methods like DFT and MD simulations allow for a deeper understanding at the atomic scale. This guide has outlined the key theoretical underpinnings and practical protocols for undertaking such studies.

Future research could focus on developing a dedicated, highly accurate force field for lead nitrate to improve the reliability of MD simulations. Furthermore, DFT calculations on the electronic and vibrational properties of the solid state would be highly beneficial to the scientific community, providing a much-needed benchmark for theoretical and experimental comparisons. The application of these methods to the less-studied this compound would be a logical and valuable extension of this work.

Thermodynamic Properties of Lead Nitrite Formation: A Technical Guide

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermodynamic properties associated with the formation of lead(II) nitrite. Initial research indicates a significant scarcity of published experimental data for the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°) of lead(II) nitrite (Pb(NO₂)₂). This lack of data typically suggests that the compound may be unstable or not extensively characterized in the scientific literature.

In light of this, the following guide provides a comprehensive analysis of the thermodynamic properties of the closely related and well-documented compound, **lead(II) nitrate (Pb(NO₃)₂) **, as a valuable comparative reference. This document presents its known thermodynamic data, detailed experimental protocols for characterization, and graphical representations of relevant processes to serve as a resource for researchers in the field.

Thermodynamic Data on Lead(II) Nitrate (Pb(NO₃)₂)

The formation of lead(II) nitrate from its constituent elements in their standard states is an exothermic process, indicating a release of energy and the formation of a stable compound. The standard state for this reaction is defined at a temperature of 298.15 K (25 °C) and a pressure of 1 bar.

The balanced chemical equation for the standard formation of solid lead(II) nitrate is:

Pb(s) + N₂(g) + 3O₂(g) → Pb(NO₃)₂(s) [1]

Quantitative thermodynamic data for solid and aqueous lead(II) nitrate are summarized in the tables below.

Table 1: Thermodynamic Properties of Solid Lead(II) Nitrate (Pb(NO₃)₂(s))

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (at 298 K) | ΔfH° | -451.9 | kJ·mol⁻¹ |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data not readily available | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | Data not readily available | J·mol⁻¹·K⁻¹ |

Note: While the standard enthalpy of formation for solid lead(II) nitrate is well-documented, specific experimental values for its standard Gibbs free energy of formation and standard molar entropy are not consistently available in readily accessible thermodynamic tables. These values can be calculated from experimental heat capacity data or estimated.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a compound like lead(II) nitrate involves precise calorimetric and analytical techniques.

Synthesis of Lead(II) Nitrate

A common laboratory-scale synthesis involves the reaction of lead(II) oxide with nitric acid.[2][3][4]

Protocol:

-

Reaction Setup: In a fume hood, place a stoichiometric amount of lead(II) oxide (PbO) into a glass beaker.

-

Acid Addition: Slowly add dilute nitric acid (HNO₃) to the beaker while stirring continuously. The reaction is exothermic and will generate heat. An excess of nitric acid may be used to prevent the hydrolysis and precipitation of basic lead nitrates.[3]

-

Reaction: PbO(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + H₂O(l)

-

-

Crystallization: Gently heat the solution to ensure the complete reaction of the lead oxide. Allow the solution to cool slowly. Colorless crystals of lead(II) nitrate will precipitate, as its solubility decreases at lower temperatures.[5]

-

Isolation: Isolate the crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold, dilute nitric acid to remove impurities without dissolving the product and then dry them in a desiccator. The compound should be stored in a dry environment as it can be hygroscopic.

Determination of Enthalpy of Formation by Bomb Calorimetry

Combustion bomb calorimetry is a primary method for determining the enthalpy of formation for compounds.[6]

Protocol:

-

Sample Preparation: A precisely weighed sample of the substance (e.g., lead) is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

Ignition: The sample is ignited electrically. The combustion of the substance in the presence of nitrogen (if included) would form lead(II) nitrate.

-

Temperature Measurement: The temperature of the water is meticulously monitored and recorded before and after the reaction. The total heat evolved is calculated from the temperature change and the known heat capacity of the calorimeter system.

-

Calculation: The standard enthalpy of formation is then derived from the heat of reaction using Hess's Law, accounting for the formation of all products.

Mandatory Visualizations

The following diagrams illustrate the key chemical and experimental processes related to lead(II) nitrate.

Caption: Standard formation reaction of solid lead(II) nitrate.

Caption: Experimental workflow for synthesis and analysis.

References

- 1. homework.study.com [homework.study.com]

- 2. Lead(II) nitrate - Wikipedia [en.wikipedia.org]

- 3. Lead(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 4. Lead(II)_nitrate [chemeurope.com]

- 5. Lead(II) nitrate | 10099-74-8 [chemicalbook.com]

- 6. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

Methodological & Application

Application Notes and Protocols for the Use of Lead Nitrite as a Precursor for Lead-Based Perovskites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of lead nitrite (Pb(NO₃)₂) as a precursor in the synthesis of lead-based perovskite materials. This approach offers a more environmentally friendly and cost-effective alternative to conventional methods that often rely on toxic organic solvents.

Introduction

Lead-based perovskites are a class of materials that have shown exceptional promise in the field of photovoltaics and optoelectronics. Traditional synthesis routes for these materials often involve the use of lead iodide (PbI₂) dissolved in toxic organic solvents like dimethylformamide (DMF). The use of aqueous this compound as a precursor presents a greener and more economical method for producing high-quality perovskite films. This method typically employs a two-step sequential deposition process, where a film of a lead-based precursor is first deposited, followed by a conversion step to form the final perovskite structure. The use of a water-based lead precursor system significantly reduces the reliance on hazardous solvents, making the fabrication process safer and more sustainable.[1][2]

Advantages of Using this compound

-

Reduced Toxicity : The primary solvent for this compound is water, which eliminates the need for large quantities of toxic organic solvents like DMF.[1][2]

-

Cost-Effectiveness : Lead nitrate is an industrially produced chemical that is often more affordable than purified lead iodide, potentially lowering the overall cost of perovskite solar cell manufacturing.[1]

-

Processability : The aqueous nature of the this compound solution offers an alternative processing window and can lead to different film morphologies and properties compared to conventional methods.

Experimental Protocols

Protocol 1: Two-Step Sequential Deposition for Methylammonium Lead Iodide (MAPbI₃) Perovskite